molecular formula C7H5Cl2O5P B12682043 Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide CAS No. 74270-34-1

Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide

Cat. No.: B12682043
CAS No.: 74270-34-1
M. Wt: 270.99 g/mol
InChI Key: MMKWHWAYPNDSPB-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 3,4-dichlorophenol. The reaction conditions often require the use of a base to facilitate the esterification process. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts, such as palladium or platinum-based catalysts, can also be employed to accelerate the reaction rate and improve the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinecarboxylic acid esters.

Scientific Research Applications

Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, dihydroxy-, phenyl ester, oxide
  • Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
  • Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, oxide

Uniqueness

Phosphinecarboxylic acid, dihydroxy-, 3,4-dichlorophenyl ester, oxide is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

74270-34-1

Molecular Formula

C7H5Cl2O5P

Molecular Weight

270.99 g/mol

IUPAC Name

(3,4-dichlorophenoxy)carbonylphosphonic acid

InChI

InChI=1S/C7H5Cl2O5P/c8-5-2-1-4(3-6(5)9)14-7(10)15(11,12)13/h1-3H,(H2,11,12,13)

InChI Key

MMKWHWAYPNDSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)P(=O)(O)O)Cl)Cl

Origin of Product

United States

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